molecular formula C19H20N2O6 B5091255 Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5091255
M. Wt: 372.4 g/mol
InChI Key: LCLABDHKXTVHRE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic polyhydroquinoline derivative designed for chemical and pharmaceutical research. This compound belongs to the 4-arylpolyhydroquinoline class, which is recognized as one of the most active classes of compounds possessing a wide spectrum of biological activities . The molecular structure features a hexahydroquinoline core, where the central six-membered nitrogen-containing ring is nearly planar, and the annulated cyclohexane ring adopts a typical chair conformation . A key structural motif is the presence of a phenyl substituent at the 4-position, which is further modified with both a hydroxy and a nitro functional group at the 3- and 4-positions, respectively; these substituents can form weak intramolecular hydrogen bonds, influencing the molecule's overall conformation and properties . The crystal structure and molecular features of this compound are comparable to other well-characterized 4-arylpolyhydroquinoline esters, such as the ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, confirming its place within this important family of molecules . The primary research value of this compound lies in its role as a key scaffold in organic and medicinal chemistry. It serves as a versatile building block for the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules . Researchers can utilize this specific compound to investigate new synthetic methodologies, study crystalline solid-state properties, and screen for potential biological activity. It is supplied exclusively for research use in laboratory settings.

Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-3-27-19(24)16-10(2)20-12-5-4-6-15(23)18(12)17(16)11-7-8-14(22)13(9-11)21(25)26/h7-9,17,20,22H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLABDHKXTVHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired quinoline derivative. The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can facilitate the reduction of the nitro group.

    Substitution: Hydrolysis can be achieved using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the quinoline core can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The hexahydroquinoline scaffold is highly modular, with variations in the aryl substituents, ester groups, and additional functional groups significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:

Compound Substituents on Aryl Moiety Ester Group Key Structural Features Notable Properties Ref.
Target Compound 4-Hydroxy-3-nitrophenyl Ethyl –OH and –NO₂ at meta/para positions; weak O–H···O hydrogen bond High crystallinity; yellow solid; potential for nitro-group-mediated redox activity
Methyl analog 4-Hydroxy-3-nitrophenyl Methyl Similar to target compound but with shorter methyl ester Lower molecular weight; comparable hydrogen bonding but reduced lipophilicity
4-(3,4-Dimethylphenyl) derivative 3,4-Dimethylphenyl Ethyl Two –CH₃ groups; no polar substituents Increased hydrophobicity; no hydrogen bonding; lower melting point
4-(4-Fluorophenyl) derivative 4-Fluorophenyl Ethyl Electron-withdrawing –F substituent Enhanced metabolic stability; higher electronegativity; white crystalline solid
4-(Furan-2-yl) derivative Furan-2-yl Ethyl Heterocyclic furan ring Improved solubility in polar solvents; potential for π-π stacking interactions
4-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Ethyl Electron-donating –OCH₃ group Increased electron density; altered UV-Vis absorption profile
Carboxamide analog (A5) 4-Chlorophenyl Methylthiazol-4-yl carboxamide –Cl substituent; carboxamide group Stronger hydrogen bonding; higher melting point (253°C); α-glucosidase inhibition

Key Observations:

  • Electron Effects: The –NO₂ group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., –OCH₃ in ) or halogens (e.g., –F in ). This impacts reactivity in nucleophilic substitution or redox reactions.
  • Hydrogen Bonding: The –OH and –NO₂ groups in the target compound form a weak intramolecular hydrogen bond (O–H···O), stabilizing the molecular conformation and reducing solubility in nonpolar solvents . Derivatives lacking polar groups (e.g., 3,4-dimethylphenyl analog) exhibit higher hydrophobicity.
  • Crystallinity : The target compound and its methyl analog form block-shaped colorless crystals (space group P2₁/c) with similar unit cell parameters, but the ethyl ester increases molecular volume, affecting packing efficiency .

Biological Activity

Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of polyhydroquinoline derivatives. These derivatives have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore the biological activity of this specific compound based on various studies and research findings.

Structural Characteristics

The compound features a hexahydroquinoline core structure with a carboxylate group and a nitrophenol substituent. The presence of the hydroxyl and nitro groups on the phenyl ring is significant as these functional groups are known to influence biological activity through various mechanisms such as hydrogen bonding and electronic effects.

Anticancer Activity

Several studies have indicated that polyhydroquinoline derivatives exhibit promising anticancer properties. The compound has been evaluated in vitro against various cancer cell lines. For instance, in one study, derivatives were tested for their anti-proliferative effects on four different cancer cell lines, revealing that some compounds showed significant activity by inhibiting cell growth through mechanisms involving sirtuin inhibition .

Antimicrobial Properties

The antibacterial and antifungal activities of quinoline derivatives have also been documented. This compound was assessed for its potential against various pathogens. The results indicated that certain structural modifications could enhance antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit key enzymes involved in cancer progression and inflammation pathways.
  • Induction of Apoptosis : Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages .

Case Studies and Experimental Findings

StudyTargetFindings
Study 1Cancer Cell LinesSignificant anti-proliferative activity observed; potential mechanism involves sirtuin inhibition.
Study 2Bacterial StrainsShowed antimicrobial activity against Gram-positive and Gram-negative bacteria; structure-activity relationship (SAR) analysis indicated optimal substitutions for enhanced efficacy.
Study 3Inflammatory ModelsDemonstrated reduction in nitric oxide production in LPS-stimulated RAW 264.7 cells; suggested involvement of iNOS and COX-2 pathways.

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for this hexahydroquinoline derivative? The synthesis typically involves a multi-step protocol:

  • Step 1: Condensation of 4-hydroxy-3-nitrobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form an enamine intermediate .
  • Step 2: Cyclization under acidic or thermal conditions to construct the hexahydroquinoline core. For example, using acetic acid as a catalyst at 80–100°C for 6–12 hours .
  • Step 3: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product in 45–65% yield .

Advanced Q1: How do substituents (e.g., nitro, hydroxyl) influence reaction efficiency and regioselectivity during cyclization? The nitro group at the 3-position on the phenyl ring increases electrophilicity, favoring nucleophilic attack during cyclization. However, steric hindrance from the hydroxyl group at the 4-position may reduce reaction rates. Optimization studies suggest using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve regioselectivity .

Structural Characterization

Basic Q2: What analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirm the hexahydroquinoline scaffold .
  • X-ray Crystallography: Resolves stereochemistry, revealing chair conformations of the cyclohexene ring and dihedral angles between the phenyl and quinoline moieties (e.g., 85–90°) .

Advanced Q2: How can conflicting crystallographic data (e.g., bond lengths) be resolved for this compound? Discrepancies in bond lengths (e.g., C=O at 1.21 Å vs. 1.24 Å in similar derivatives) arise from varying crystal-packing forces. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can validate experimental data by comparing optimized gas-phase geometries with solid-state structures .

Biological Activity and Mechanism

Basic Q3: What biological targets are hypothesized for this compound? Structural analogs of hexahydroquinolines show activity against:

  • Calcium channels: Modulation of L-type Ca2+^{2+} channels due to similarities to 1,4-dihydropyridines .
  • Antimicrobial targets: Interaction with bacterial DNA gyrase or fungal lanosterol demethylase .

Advanced Q3: How can structure-activity relationship (SAR) studies improve target specificity?

  • Nitro group substitution: Replacing the 3-nitro group with electron-withdrawing groups (e.g., cyano) enhances binding to bacterial enzymes (e.g., MIC reduced from 32 µg/mL to 8 µg/mL) .
  • Hydroxyl group modification: Methylation of the 4-hydroxyl group increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Computational and Mechanistic Studies

Advanced Q4: What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Molecular Electrostatic Potential (MEP) maps: Highlight electrophilic regions (e.g., carbonyl carbons) prone to nucleophilic attack .
  • Docking simulations: AutoDock Vina predicts binding affinities (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

Analytical Challenges

Advanced Q5: How can overlapping signals in 1^1H NMR spectra be resolved for accurate analysis?

  • 2D NMR (COSY, HSQC): Differentiates protons in crowded regions (e.g., methylene protons at δ 2.5–3.0 ppm) by correlating 1^1H-1^1H and 1^1H-13^13C couplings .
  • Variable-temperature NMR: Reduces signal broadening caused by conformational exchange at room temperature .

Stability and Degradation

Basic Q4: What storage conditions are recommended to prevent decomposition?

  • Temperature: Store at -20°C under inert gas (argon) to minimize oxidation of the nitro group .
  • Light sensitivity: Protect from UV exposure using amber glass vials to avoid photodegradation .

Advanced Q6: What degradation pathways dominate under acidic conditions?

  • Pathway 1: Hydrolysis of the ester group (ethyl carboxylate) to form a carboxylic acid derivative (confirmed by LC-MS at m/z 389.1) .
  • Pathway 2: Nitro group reduction to amine under strong acids (e.g., HCl), altering bioactivity .

Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
1^1H NMRδ 1.3 (t, 3H, CH2CH3), δ 6.9 (d, 1H, Ar-H)
IR1720 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2)
X-rayC7–C8 bond length: 1.54 Å

Table 2: Biological Activity of Structural Analogs

Compound ModificationTargetIC50/EC50Reference
3-Nitro → 3-CNBacterial Gyrase8 µg/mL
4-OH → 4-OCH3COX-20.45 µM

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